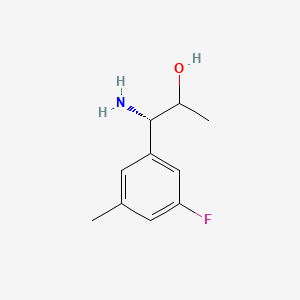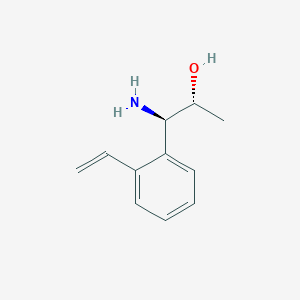
(1R,2R)-1-Amino-1-(2-vinylphenyl)propan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-1-Amino-1-(2-vinylphenyl)propan-2-OL is a chiral compound with the molecular formula C11H15NO It is characterized by the presence of an amino group, a vinyl group, and a hydroxyl group attached to a propan-2-ol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-(2-vinylphenyl)propan-2-OL can be achieved through several methods. One common approach involves the use of chiral catalysts and ligands to induce stereoselectivity in the reaction. For example, the reaction of 2-vinylbenzaldehyde with a chiral amine in the presence of a reducing agent can yield the desired product. The reaction conditions typically involve ambient temperature and the use of solvents such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the compound from reaction mixtures .
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R)-1-Amino-1-(2-vinylphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The vinyl group can be reduced to an ethyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(2-vinylphenyl)propan-2-one.
Reduction: Formation of (1R,2R)-1-Amino-1-(2-ethylphenyl)propan-2-OL.
Substitution: Formation of N-substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-1-Amino-1-(2-vinylphenyl)propan-2-OL has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (1R,2R)-1-Amino-1-(2-vinylphenyl)propan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The vinyl group may participate in π-π interactions with aromatic residues in proteins, while the hydroxyl group can engage in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R)-1-Amino-1-(2-ethylphenyl)propan-2-OL: Similar structure but with an ethyl group instead of a vinyl group.
(1R,2R)-1-Amino-1-(2-phenyl)propan-2-OL: Lacks the vinyl group, making it less reactive in certain chemical reactions.
Uniqueness
(1R,2R)-1-Amino-1-(2-vinylphenyl)propan-2-OL is unique due to the presence of the vinyl group, which imparts additional reactivity and potential for diverse chemical transformations. This makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C11H15NO |
|---|---|
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
(1R,2R)-1-amino-1-(2-ethenylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H15NO/c1-3-9-6-4-5-7-10(9)11(12)8(2)13/h3-8,11,13H,1,12H2,2H3/t8-,11+/m1/s1 |
InChI-Schlüssel |
FTYJNULGKZXDNB-KCJUWKMLSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C1=CC=CC=C1C=C)N)O |
Kanonische SMILES |
CC(C(C1=CC=CC=C1C=C)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


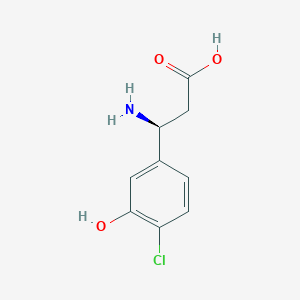
![6-(Trifluoromethyl)-2-azaspiro[3.3]heptan-2-ium chloride](/img/structure/B13047692.png)
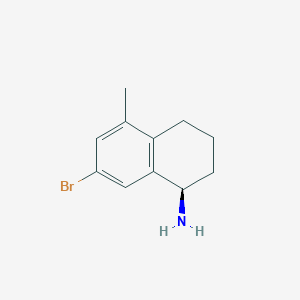
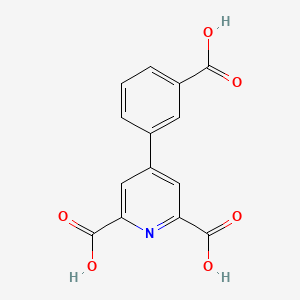
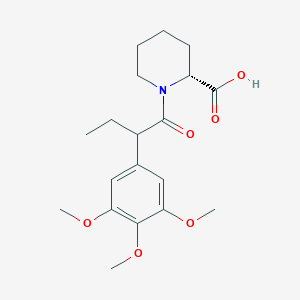
![3-Bromo-7-chloro-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B13047732.png)
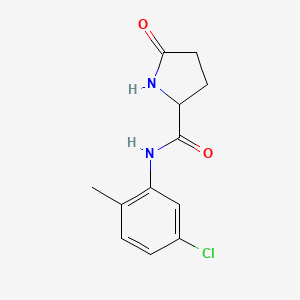
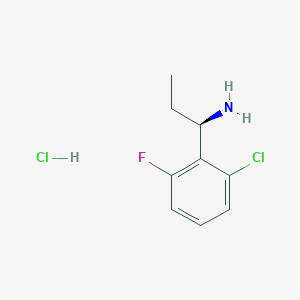
![(6aR,8S,9S,9aS)-8-(4-aminoimidazo[2,1-f][1,2,4]triazin-7-yl)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-9-ol](/img/structure/B13047756.png)

![5-Methylpyrazolo[1,5-C]pyrimidin-7-amine](/img/structure/B13047768.png)
![(1S)-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13047774.png)
